2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid

Chiral building block Asymmetric synthesis Heterocyclic scaffold

Procurement challenge: Sourcing the correct saturated imidazopyridine scaffold for chiral catalyst or antitubercular synthesis. The fully aromatic analog (CAS 6200-60-8) lacks the sp3 chiral center at C3. Solution: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (≥98%). - Enables DHIP-based asymmetric acylation catalysts (selectivity factors s=20-85 at 2 mol% loading). - Direct precursor to imidazo[1,2-a]pyridine-3-carboxamides (telacebec Q203 analog, MIC50=2.7 nM anti-Mtb). - Pd(0)-decarboxylative cross-coupling substrate for C-C bond formation.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 89976-77-2
Cat. No. B11919365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS89976-77-2
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(N2C=CC=CC2=N1)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12)
InChIKeyWSWSTROMZJWKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline for a Chiral Heterocyclic Building Block


2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 89976-77-2) is a partially saturated bicyclic heterocycle with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol . It belongs to the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) family, distinguished from the fully aromatic imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8, MW 162.15) by saturation at the 2,3-position, which introduces an sp3-hybridized chiral center at C3 bearing the carboxylic acid group [1]. The compound is primarily utilized as a synthetic intermediate for constructing chiral catalysts, antitubercular carboxamides, and functionalized heterocycles, with commercial availability typically at ≥98% purity .

Why Generic Substitution with Aromatic or Regioisomeric Analogs Fails


Generic substitution of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 89976-77-2) with its fully aromatic counterpart imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) or with regioisomeric imidazopyridine carboxylic acids introduces critical structural and functional divergences. The 2,3-dihydro saturation converts the C3 position from sp2 (planar, achiral) to sp3 (tetrahedral, chiral), enabling enantioselective derivatization inaccessible to the aromatic analog [1]. This chiral center is essential for generating the enantiopure DHIP catalysts that achieve selectivity factors s = 20–85 in asymmetric acyl transfer reactions [2]. Additionally, the carboxylic acid at position 3 (vs. position 2 or ring-substituted variants) provides the precise geometry required for Pd(0)-catalyzed decarboxylative cross-coupling and for conversion to the imidazo[1,2-a]pyridine-3-carboxamide pharmacophore that underpins clinical-stage antitubercular agents such as telacebec (Q203) [3]. Substituting any of these structural features—saturation state, carboxylate position, or ring fusion geometry—results in a compound with fundamentally different reactivity, stereochemical outcomes, and biological SAR profiles.

Quantitative Evidence vs. Closest Chemical Analogs


Chiral sp3 Center vs. Achiral Aromatic Analog

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (target) differs from imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8, comparator) by saturation of the imidazole C2–C3 bond, converting the C3 carbon from sp2 (planar, trigonal) to sp3 (tetrahedral) hybridization. This saturation introduces a stereogenic center at C3, making the target compound inherently chiral, whereas the aromatic analog is achiral at this position [1]. The target has MW 164.16 Da (exact mass 164.05900) and PSA 54.59 Ų ; the comparator has MW 162.15 Da (exact mass 162.043) and a planar ring system that precludes enantiomeric resolution at C3.

Chiral building block Asymmetric synthesis Heterocyclic scaffold

Enantioselective Acyl Transfer Catalyst Performance

The 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) core—for which the target compound is the 3-carboxylic acid derivative—was established by Birman et al. as a competent and previously unexplored acyl transfer catalyst scaffold [1]. Chiral 2-phenyl-DHIP derivatives, accessible in two synthetic steps, achieved enantioselectivity factors of s = 20–85 in the kinetic resolution of secondary benzylic alcohols at only 2 mol% catalyst loading [1]. Subsequent structure–activity optimization identified 2-phenyl-6-trifluoromethyl-DHIP (CF3-PIP) as the optimal catalyst in the series, with the CF3 group at C6 producing both higher reactivity and higher enantioselectivity than Br, NO2, or H substituents [2]. The corresponding fully aromatic imidazo[1,2-a]pyridine lacks the nucleophilic N1 reactivity required for this catalytic manifold, as the sp2-hybridized bridgehead nitrogen in the aromatic system cannot form the requisite N-acylpyridinium intermediate [2].

Organocatalysis Kinetic resolution Enantioselective acylation

Antitubercular Carboxamide Pharmacophore Potency

Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, accessed via amide coupling of the 3-carboxylic acid intermediate, constitute a validated antitubercular pharmacophore class. Moraski et al. (2013) reported that 12 of 14 imidazo[1,2-a]pyridine-3-carboxamides exhibited MIC values ≤1 μM against replicating Mycobacterium tuberculosis H37Rv, with 5 compounds (9, 12, 16, 17, 18) achieving MIC ≤0.006 μM [1]. Compound 18 surpassed the potency of the clinical-stage candidate PA-824 (pretomanid) by nearly 10-fold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical Mtb strains [1]. The clinical candidate telacebec (Q203), also an imidazo[1,2-a]pyridine-3-carboxamide, demonstrates MIC50 of 2.7 nM against Mtb H37Rv and has advanced to Phase 2 clinical trials [2]. By contrast, scaffold-switching studies demonstrated that alternative 5,6-fused bicyclic heteroaromatic carboxamides (imidazo[1,2-b]pyridazine, indole, indazole, triazolopyridine, triazolopyrimidine) largely failed to replicate this potency profile, with most showing MIC >128 μM against Mtb [3]. The 2,3-dihydro variant offers a distinct saturation state for SAR exploration within this privileged pharmacophore class.

Antitubercular agents Mycobacterium tuberculosis Carboxamide SAR

Decarboxylative Cross-Coupling Functional Handle

Imidazo[1,2-a]pyridine-3-carboxylic acids participate in Pd(0)-catalyzed decarboxylative cross-coupling with aryl halides, a transformation that requires the carboxylic acid at the 3-position of the imidazo[1,2-a]pyridine ring system [1]. This reactivity was demonstrated using a Pd(0)-carbene complex that effected decarboxylative coupling of imidazo[1,2-a]pyridine-3-carboxylic acids (and isoxazole carboxylic acids) with aryl halides to generate heteroaromatic biaryls [1]. The 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (target) retains the carboxylic acid at the 3-position while offering the additional versatility of the saturated imidazoline ring, which can undergo further functionalization (e.g., oxidation, alkylation) not possible with the aromatic analog. By contrast, imidazo[1,2-a]pyridine-2-carboxylic acids and non-carboxylated DHIP analogs (e.g., 2,3-dihydroimidazo[1,2-a]pyridine, CAS 27578-93-4, MW 120.15 [2]) lack the decarboxylative coupling handle altogether.

Decarboxylative coupling C–H functionalization Biaryl synthesis

Antimicrobial Activity Against Drug-Resistant Pathogens

Functionalized dihydroimidazo[1,2-a]pyridine derivatives, synthesized via condensation of substituted maleimides with 2,3-diaminopyridine, demonstrated antimicrobial activity exceeding reference drugs against clinically relevant pathogens [1]. Compounds 4d, 7b, and 7d were more potent than the reference drug against Candida albicans IPA 200, while compounds 4a, 4b, 7a, and 7b displayed the highest bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA/SARM) [1]. In a separate study, 1,3,4-oxadiazole-tagged 2,3-dihydroimidazo[1,2-a]pyridine derivative 4b exhibited antitubercular activity with MIC of 6.25 µg/mL against M. tuberculosis H37Rv [2]. These activities derive from the dihydroimidazo[1,2-a]pyridine core; the 3-carboxylic acid target compound serves as a versatile precursor for generating diverse antimicrobial libraries through amide, ester, or heterocyclic conjugation at the carboxylate position.

Antimicrobial resistance Candida albicans MRSA

Key Procurement-Driven Application Scenarios


Chiral Organocatalyst Development

Research groups pursuing non-enzymatic kinetic resolution of secondary alcohols should procure this compound as the core scaffold for generating chiral DHIP-based acylation catalysts. The sp3 C3 center bearing the carboxylic acid allows coupling to chiral amino alcohols to install the C2-substituent required for enantioselectivity, while the carboxylic acid can be converted to esters or amides for catalyst immobilization or property tuning. The Birman group demonstrated that chiral 2-phenyl-DHIP derivatives achieve selectivity factors s = 20–85 at only 2 mol% loading, with CF3-PIP identified as the optimal catalyst after systematic electronic tuning at C6 [1] [2].

Antitubercular Drug Discovery Library Synthesis

Medicinal chemistry teams targeting Mycobacterium tuberculosis cytochrome bc1 (QcrB) inhibition should use this compound as the carboxylic acid intermediate for parallel amide library synthesis. EDC-mediated coupling of the 3-COOH with diverse amines yields imidazo[1,2-a]pyridine-3-carboxamides, a pharmacophore class that has produced the clinical candidate telacebec (Q203, MIC50 = 2.7 nM) [1] and optimized leads with MIC ≤0.006 μM—surpassing PA-824 by ~10-fold against drug-resistant Mtb [2]. The 2,3-dihydro saturation state offers an underexplored dimension for SAR that may address metabolic liabilities of the fully aromatic series.

Late-Stage Diversification via Decarboxylative Coupling

Synthetic chemistry groups requiring Pd-catalyzed decarboxylative C–C bond formation on imidazopyridine scaffolds should select this compound for its 3-carboxylic acid handle, which is a competent substrate for Pd(0)-catalyzed decarboxylative coupling with aryl halides to generate heteroaromatic biaryls [1]. This transformation is not accessible with the non-carboxylated 2,3-dihydroimidazo[1,2-a]pyridine (CAS 27578-93-4) [2]. The saturated imidazoline ring provides additional sites for subsequent functionalization (oxidation, N-alkylation) beyond what the aromatic analog permits.

Anti-Infective Scaffold Exploration

Groups investigating novel antimicrobial chemotypes against drug-resistant pathogens (MRSA, Candida albicans, M. tuberculosis) can employ this compound as a starting material for generating functionalized dihydroimidazo[1,2-a]pyridine libraries. Published data demonstrate that DHIP derivatives can exceed reference drug potency against C. albicans and display bactericidal activity against MRSA [1], while oxadiazole-conjugated DHIP analogs show antitubercular activity (MIC 6.25 µg/mL) [2]. The carboxylic acid at C3 provides a convenient point for structural diversification through amide, ester, or hydrazide formation.

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